molecular formula C9H11Cl3N2O B3208309 N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049761-34-3

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B3208309
CAS RN: 1049761-34-3
M. Wt: 269.6 g/mol
InChI Key: DUJXVKBXPDFXRK-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride, also known as 2,6-DCPMA hydrochloride, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the well-known insecticide, dichlorvos, and has been used in various studies as an insecticide, as well as an inhibitor of enzymes and proteins.

Scientific Research Applications

N-(2,3-Dichloro­phen­yl)benzamide and Similar Compounds

  • The molecular structure of N-(2,3-Dichloro­phen­yl)benzamide and similar compounds such as N-(2,3-dichloro­phen­yl)acetamide have been examined, revealing that the N—H bond conformation is syn to the chloro substituents on the aniline benzene ring. This contrasts with the anti conformation observed with respect to the ortho-Cl substituent in N-(2-chloro­phen­yl)benzamide. The molecules are connected through N—H⋯O hydrogen bonding, forming a chain structure (Gowda et al., 2007).

N-(3,4-Dichloro­phen­yl)benzamide

  • The N—H bond in N-(3,4-Dichloro­phen­yl)benzamide is anti to the meta-chloro substituent, a conformation observed similarly in N-(3,4-dichloro­phen­yl)acetamide and N-(2-chloro­phen­yl)benzamide. This study demonstrates the intricate variations in molecular conformation related to the positioning of chlorine atoms and the structure of the benzamide and acetamide groups (Gowda et al., 2007).

Quantum Chemical Calculations

Conformation, Vibrational Spectroscopic, Electronic, NBO, and Thermodynamic Properties

  • Advanced quantum chemical calculations have been performed on molecules like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide to obtain molecular structural parameters, vibrational frequencies, and thermodynamic properties. Techniques like density functional theory (DFT) and natural bond orbital (NBO) analysis provided insights into the molecule’s structural integrity, electronic properties, and potential reactivity towards electrophilic and nucleophilic attacks. This computational approach extends the understanding of these compounds beyond their physical observations, offering predictions about their behavior in different chemical environments (Choudhary et al., 2014).

Comparative Metabolism

Metabolism of Chloroacetamide Herbicides

  • A comprehensive study on the metabolism of chloroacetamide herbicides, including those with structures similar to N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride, has been conducted. This research explores how these compounds are metabolized in liver microsomes of humans and rats, shedding light on the metabolic pathways and the potential toxicological implications of these substances. Understanding the metabolism of such compounds is crucial, especially in assessing their safety and potential risks when used in agricultural contexts (Coleman et al., 2000).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O.ClH/c1-12-5-8(14)13-9-6(10)3-2-4-7(9)11;/h2-4,12H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJXVKBXPDFXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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